molecular formula C20H35NaO7S B12662954 Butanedioic acid, sulfo-, 1-(2-propenyl) 4-tridecyl ester, sodium salt CAS No. 81943-41-1

Butanedioic acid, sulfo-, 1-(2-propenyl) 4-tridecyl ester, sodium salt

Cat. No.: B12662954
CAS No.: 81943-41-1
M. Wt: 442.5 g/mol
InChI Key: SAKZLFKRKNJEBB-UHFFFAOYSA-M
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Description

Butanedioic acid, sulfo-, 1-(2-propenyl) 4-tridecyl ester, sodium salt is a complex organic compound with the molecular formula C20H35NaO7S. This compound is characterized by the presence of a sulfonic acid group, a butanedioic acid backbone, and a long tridecyl ester chain. It is commonly used in various industrial and scientific applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butanedioic acid, sulfo-, 1-(2-propenyl) 4-tridecyl ester, sodium salt typically involves the esterification of butanedioic acid with 1-(2-propenyl) 4-tridecyl alcohol in the presence of a sulfonating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The reaction conditions often include the use of a catalyst, such as sulfuric acid, and a temperature range of 60-80°C.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. The process involves the continuous addition of reactants and the removal of products to maintain a steady-state reaction. This method ensures high yield and purity of the final product. The use of advanced purification techniques, such as distillation and crystallization, further enhances the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

Butanedioic acid, sulfo-, 1-(2-propenyl) 4-tridecyl ester, sodium salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol group.

    Substitution: The sulfonic acid group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines are commonly employed.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted sulfonic acid esters.

Scientific Research Applications

Butanedioic acid, sulfo-, 1-(2-propenyl) 4-tridecyl ester, sodium salt has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.

    Industry: Utilized in the production of surfactants, detergents, and emulsifiers.

Mechanism of Action

The mechanism of action of butanedioic acid, sulfo-, 1-(2-propenyl) 4-tridecyl ester, sodium salt involves its interaction with various molecular targets. The sulfonic acid group can form strong ionic bonds with positively charged sites on proteins and enzymes, leading to inhibition or modulation of their activity. The ester group can undergo hydrolysis to release active metabolites that further interact with biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • Butanedioic acid, sulfo-, 1-(2-propenyl) 4-dodecyl ester, sodium salt
  • Butanedioic acid, sulfo-, 1-(2-propenyl) 4-hexadecyl ester, sodium salt
  • Butanedioic acid, sulfo-, 1-(2-propenyl) 4-octadecyl ester, sodium salt

Uniqueness

Butanedioic acid, sulfo-, 1-(2-propenyl) 4-tridecyl ester, sodium salt is unique due to its specific chain length and the presence of both sulfonic acid and ester functional groups. This combination imparts distinct chemical properties, such as enhanced solubility in organic solvents and increased reactivity in chemical reactions, making it valuable for specialized applications in various fields.

Properties

CAS No.

81943-41-1

Molecular Formula

C20H35NaO7S

Molecular Weight

442.5 g/mol

IUPAC Name

sodium;1,4-dioxo-1-prop-2-enoxy-4-tridecan-4-yloxybutane-2-sulfonate

InChI

InChI=1S/C20H36O7S.Na/c1-4-7-8-9-10-11-12-14-17(13-5-2)27-19(21)16-18(28(23,24)25)20(22)26-15-6-3;/h6,17-18H,3-5,7-16H2,1-2H3,(H,23,24,25);/q;+1/p-1

InChI Key

SAKZLFKRKNJEBB-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCC(CCC)OC(=O)CC(C(=O)OCC=C)S(=O)(=O)[O-].[Na+]

Origin of Product

United States

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